Cas no 66232-87-9 (Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methyl-)

Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methyl- structure
66232-87-9 structure
Product Name:Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methyl-
CAS No:66232-87-9
MF:C25H28O3
MW:376.488027572632
CID:388564
PubChem ID:3106037
Update Time:2025-04-19

Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methyl-
    • 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol
    • Oprea1_851896
    • AKOS000676776
    • DTXSID00389281
    • 4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
    • SCHEMBL2754938
    • CHEMBL1797948
    • Oprea1_179721
    • 66232-87-9
    • Inchi: 1S/C25H28O3/c1-14-6-21(12-19-8-15(2)23(26)16(3)9-19)25(28)22(7-14)13-20-10-17(4)24(27)18(5)11-20/h6-11,26-28H,12-13H2,1-5H3
    • InChI Key: CPIALDYHMPPRDJ-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(C)=CC=1CC1C=C(C)C(=C(C)C=1)O)CC1C=C(C)C(=C(C)C=1)O

Computed Properties

  • Exact Mass: 376.20384475g/mol
  • Monoisotopic Mass: 376.20384475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 60.7Ų
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